molecular formula C12H8ClF3N2 B8385798 2-Chloromethyl-5-(4-trifluoromethyl-phenyl)-pyrazine

2-Chloromethyl-5-(4-trifluoromethyl-phenyl)-pyrazine

Cat. No.: B8385798
M. Wt: 272.65 g/mol
InChI Key: CQIDDUUKAHTJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-5-(4-trifluoromethyl-phenyl)-pyrazine is a useful research compound. Its molecular formula is C12H8ClF3N2 and its molecular weight is 272.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClF3N2

Molecular Weight

272.65 g/mol

IUPAC Name

2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazine

InChI

InChI=1S/C12H8ClF3N2/c13-5-10-6-18-11(7-17-10)8-1-3-9(4-2-8)12(14,15)16/h1-4,6-7H,5H2

InChI Key

CQIDDUUKAHTJKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N=C2)CCl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.20 g (0.79 mmol) of the above prepared [5-(4-trifluoromethyl-phenyl)-pyrazin-2-yl]-methanol was dissolved in 8 ml of CH2Cl2 and treated dropwise at 0° C. with 0.11 ml (2 eq.) of SOCl2. The reaction mixture was kept at 0° C. for 1 h, at RT for 18 h and 6 h at 30° C. Evaporation of the solvents and dissolution in ether and heptane with consecutive evaporation afforded 0.21 g of pure title compound as light brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

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